molecular formula C22H20ClN3O3S2 B11369977 methyl 2-[({5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[({5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11369977
M. Wt: 474.0 g/mol
InChI Key: AXWOBEVJCTYCST-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a thiophene ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-chloro-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials under conditions that promote cyclization.

    Introduction of the sulfanyl group: This step involves the substitution of a suitable leaving group with the sulfanyl group derived from 2-methylphenylmethyl sulfide.

    Formation of the thiophene ring: This can be done through a cyclization reaction involving the appropriate precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The unique combination of functional groups may impart interesting electronic or optical properties, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of methyl 2-(5-chloro-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions with the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-chloro-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate: This compound is unique due to the specific combination of functional groups and the presence of both pyrimidine and thiophene rings.

    Other Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents may have different properties and applications.

    Other Thiophene Derivatives: Compounds with thiophene rings but different functional groups may also have distinct properties.

Properties

Molecular Formula

C22H20ClN3O3S2

Molecular Weight

474.0 g/mol

IUPAC Name

methyl 2-[[5-chloro-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H20ClN3O3S2/c1-12-6-3-4-7-13(12)11-30-22-24-10-15(23)18(25-22)19(27)26-20-17(21(28)29-2)14-8-5-9-16(14)31-20/h3-4,6-7,10H,5,8-9,11H2,1-2H3,(H,26,27)

InChI Key

AXWOBEVJCTYCST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)Cl

Origin of Product

United States

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